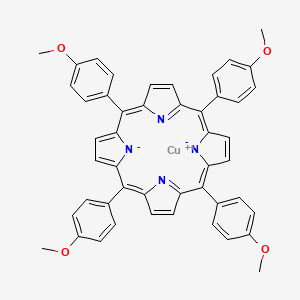

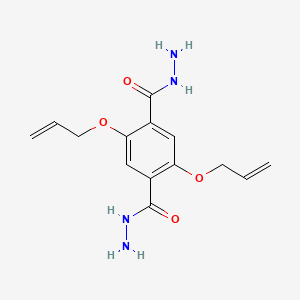

铜;5,10,15,20-四(4-甲氧基苯基)卟啉-22,23-二酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

(TMPP)Cu has a wide range of scientific research applications due to its unique chemical properties and versatility. Some of the key applications include:

Chemistry: (TMPP)Cu is used as a catalyst in various organic reactions, including oxidation and reduction processes.

Biology: In biological research, (TMPP)Cu is used as a model compound to study the behavior of metalloporphyrins in biological systems.

Industry: In industrial applications, (TMPP)Cu is used in the development of sensors and electronic devices.

作用机制

Target of Action

The primary target of Copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide is the oxygen reduction reaction (ORR) . This compound acts as a selective and durable electrocatalyst for the production of hydrogen peroxide via two-electron oxygen reduction .

Mode of Action

The compound interacts with its target by facilitating the electrocatalytic reduction of oxygen . It shows a higher onset potential for the ORR than the bare mesoporous carbon nitride (MCN), indicating its enhanced catalytic activity . The compound’s mode of action is facilitated by the surface coordination of the compound through the nitrogen present on the MCN surface .

Biochemical Pathways

The compound affects the oxygen reduction pathway . It shows high selectivity for two-electron oxygen reduction to H2O2 in both acidic and basic media . This indicates that the compound can influence the biochemical pathways related to oxygen reduction and hydrogen peroxide production.

Result of Action

The result of the compound’s action is the production of hydrogen peroxide via the two-electron oxygen reduction . The compound exhibits high durability, with minute changes in the onset potential and current density at high reduction potentials after 3000 CV cycles . This suggests that the compound can sustain its catalytic activity over a long period.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the pH of the medium . It shows high selectivity for two-electron oxygen reduction to H2O2 in both acidic (0.1 M HClO4) and basic (0.1 M KOH) media . This suggests that the compound can function effectively in different pH environments.

未来方向

The excellent spectral properties and the Voc measured from the non-optimized cell show great promise for future development . The compound fulfills all necessary requirements for an economically efficient electrocatalyst for industrial hydrogen peroxide synthesis and related commercial applications .

生化分析

Biochemical Properties

It has been found that this compound can be used for the electrocatalytic reduction of oxygen

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide exhibits high durability, with minute changes in the onset potential and current density at high reduction potentials after 3000 CV cycles . This suggests that the compound has long-term effects on cellular function.

Metabolic Pathways

It is known that the compound interacts with enzymes or cofactors .

Transport and Distribution

It is known that the compound can interact with transporters or binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (TMPP)Cu typically involves the reaction of meso-tetrakis(4-methoxyphenyl)porphyrin with a copper salt, such as copper(II) acetate or copper(II) chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The porphyrin ligand is dissolved in the solvent, and the copper salt is added gradually. The mixture is then heated to reflux for several hours, allowing the copper ion to coordinate with the porphyrin ring, forming the (TMPP)Cu complex .

Industrial Production Methods

Industrial production of (TMPP)Cu follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using column chromatography or recrystallization techniques to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

(TMPP)Cu undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the porphyrin ring, which can stabilize different oxidation states and facilitate various transformations.

Common Reagents and Conditions

Oxidation: (TMPP)Cu can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, and the product is often a higher oxidation state of the copper complex.

Reduction: Reduction of (TMPP)Cu can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction conditions vary depending on the desired reduction level and the stability of the reduced product.

Substitution: Substitution reactions involve the replacement of ligands in the (TMPP)Cu complex.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions result in the formation of new copper-ligand complexes with different properties .

相似化合物的比较

(TMPP)Cu is part of a broader class of metalloporphyrin complexes, each with unique properties and applications. Some similar compounds include:

Iron meso-tetrakis(4-methoxyphenyl)porphyrin (Fe(TMPP)): This iron complex is used in similar applications as (TMPP)Cu, including catalysis and biological research.

Zinc meso-tetrakis(4-methoxyphenyl)porphyrin (Zn(TMPP)): The zinc complex is often used in photodynamic therapy and as a model compound in biological studies.

Manganese meso-tetrakis(4-methoxyphenyl)porphyrin (Mn(TMPP)): This manganese complex is used in catalysis and as a mimic for natural enzymes.

(TMPP)Cu stands out due to its unique combination of redox properties, stability, and versatility, making it a valuable compound in various scientific and industrial fields.

属性

IUPAC Name |

copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXJYJQOZHEHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36CuN4O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)

![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)